molecular formula C₈H₁₄ClNO₂ B1148145 4-(Pyrrolidin-1-yl)but-2-enoic acid CAS No. 848133-09-5

4-(Pyrrolidin-1-yl)but-2-enoic acid

Cat. No. B1148145
M. Wt: 191.66
InChI Key:
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Description

4-(Pyrrolidin-1-yl)but-2-enoic acid is a chemical compound with potentially significant applications in chemistry and material science. It is related to compounds studied for their unique structural and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyrrolidin-1-yl)but-2-enoic acid often involves complex organic synthesis processes. For example, a study describes the synthesis of a related compound, 4-(pyrrolidin-1-yl)pyridine-catalyzed esterification of 2-cyclohexylideneacetic acids, highlighting the intricate steps involved in the synthesis of such compounds (Sano et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Pyrrolidin-1-yl)but-2-enoic acid is often characterized by X-ray diffraction and other advanced techniques. For instance, the structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, was analyzed using single crystal X-ray diffraction (Naveen et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of compounds like 4-(Pyrrolidin-1-yl)but-2-enoic acid is often studied in the context of their interaction with other chemicals. For example, the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene is a study in the unusual regio- and stereo-chemistry of such reactions (Fabrissin et al., 1980).

Physical Properties Analysis

The physical properties of similar compounds are often studied to understand their stability, solubility, and other characteristics. For instance, the study of a cocrystal of propynoic acid and 4-(1-pyrrolidino)-pyridine gives insights into the physical properties of such chemical structures (Wheeler & Foxman, 1992).

Chemical Properties Analysis

Chemical properties, including reactivity and bonding, are key aspects of research. The synthesis and properties of novel complexes derived from related compounds provide insights into the chemical behavior of 4-(Pyrrolidin-1-yl)but-2-enoic acid and its analogs (Du et al., 2016).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Rossi et al. (2007) demonstrated the synthesis of 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, using 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and β,β,β and α,β-substituted enamines. This study highlights the utility of 4-(Pyrrolidin-1-yl)but-2-enoic acid in generating diverse heterocyclic compounds through different reaction mechanisms, including stereospecific [4+2] cycloaddition and addition/cyclization pathways (Rossi et al., 2007).

  • Chemical Reactions and Stereochemistry : Fabrissin et al. (1980) investigated the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene. Their study revealed unique regio- and stereo-chemistry in these reactions, highlighting the complexity and potential applications of pyrrolidine derivatives in organic synthesis (Fabrissin et al., 1980).

  • Deconjugative Esterification : Sano et al. (2006) described a novel deconjugative esterification of 2-cyclohexylideneacetic acids using 4-(Pyrrolidin-1-yl)pyridine as a catalyst. This research contributes to the understanding of esterification processes involving pyrrolidine derivatives, showing potential in the synthesis of complex organic molecules (Sano et al., 2006).

  • Biological Applications : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines, noting their significance in medicine and industry, such as in dyes and agrochemical substances. Their work on [3+2] cycloaddition demonstrated the polar nature of the reaction and its applicability under mild conditions, showing the relevance of pyrrolidine derivatives in creating biologically active compounds (Żmigrodzka et al., 2022).

  • Pharmacokinetics and Antiviral Activity : Patick et al. (2005) explored the antiviral activity and pharmacokinetics of a novel compound related to 4-(Pyrrolidin-1-yl)but-2-enoic acid. This study demonstrates the potential of such compounds in the treatment of human rhinovirus, contributing to the development of new antiviral agents (Patick et al., 2005).

Safety And Hazards

The safety information for “4-(Pyrrolidin-1-yl)but-2-enoic acid” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

The future directions for “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new molecules often starts by studying the binding conformation of existing compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-1-ylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h3-4H,1-2,5-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFIUBOAHQZQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699417
Record name 4-(Pyrrolidin-1-yl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)but-2-enoic acid

CAS RN

848133-09-5
Record name 4-(Pyrrolidin-1-yl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
S Leśniak, RB Nazarski, B Pasternak - Tetrahedron, 2009 - Elsevier
… Finally, an interesting result has been obtained with (E)-4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid methyl ester (3e), derived from (E)-3-chlorocarbonyl-acrylic acid methyl ester 13 and …
Number of citations: 14 www.sciencedirect.com
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
A series of new 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives that function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and …
Number of citations: 329 pubs.acs.org
B TM, A HK - Journal of University of Anbar for Pure Science, 2012 - juaps.uoanbar.edu.iq
N,Ń,Nً-Tris-(4-dimethylamino-benzylidene)-[1,3,5]triazene-2,4,6-triamine were prepared by condensation of [1,3,5]Triazene-2,4,6-triamine (Melamine) with o-4-dimethylamino- …
Number of citations: 2 juaps.uoanbar.edu.iq
S Xu, A Aguilar, L Huang, T Xu, K Zheng… - Journal of medicinal …, 2020 - ACS Publications
Targeting the menin–MLL protein–protein interaction is a new therapeutic strategy for the treatment of acute leukemia carrying MLL fusion (MLL leukemia). We describe herein the …
Number of citations: 23 pubs.acs.org
DW Watson - 2004 - search.proquest.com
This thesis describes investigations into cyclising organolithiums onto olefinic bonds, whereby the required organolithiums were generated by both novel and established methods. …
Number of citations: 0 search.proquest.com
C Wang, S Li, J Zhao, H Yang, F Yin… - Journal of Medicinal …, 2020 - ACS Publications
The thioredoxin system plays an important role in cancer cells. Inhibiting thioredoxin reductase (TrxR) has emerged as an effective strategy to selectively target cancer cells. …
Number of citations: 19 pubs.acs.org

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